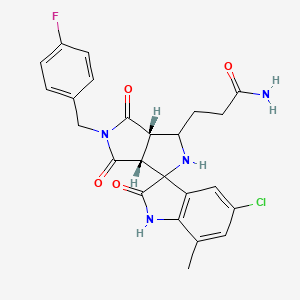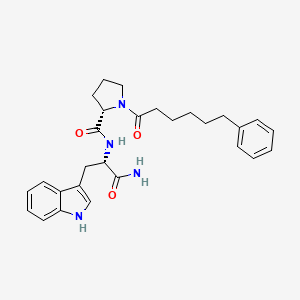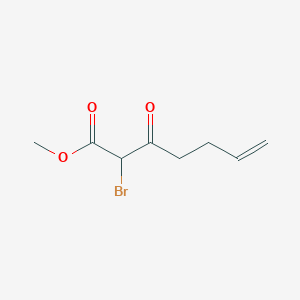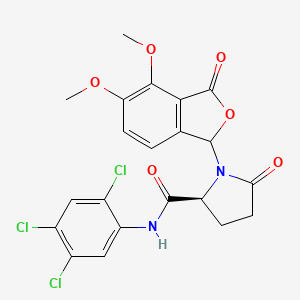
C24H22ClFN4O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C24H22ClFN4O4 eribaxaban . It is a synthetic organic anticoagulant that targets activated factor Xa in the coagulation cascade . This compound belongs to the class of pyrrolidines and is characterized by its ability to prevent blood clotting, making it a valuable agent in the treatment and prevention of thrombotic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eribaxaban is synthesized through a multi-step process involving the formation of pyrrolidine and pyridone derivatives. The key steps include:
Formation of Pyrrolidine Derivative: The synthesis begins with the preparation of (2R,4R)-N1-(4-chlorophenyl)-4-methoxypyrrolidine-1,2-dicarboxamide.
Substitution Reaction: The nitrogen of the 2-carbamoyl group is substituted by a 2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl group.
Industrial Production Methods: The industrial production of eribaxaban involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The use of catalysts and solvents is also crucial to facilitate the reactions and improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Eribaxaban undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the halogen and amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, fluorine) and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of eribaxaban with modified functional groups, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Eribaxaban has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of pyrrolidine and pyridone chemistry.
Biology: The compound is studied for its interactions with biological molecules, particularly in the context of blood coagulation.
Wirkmechanismus
Eribaxaban exerts its effects by inhibiting activated factor Xa, a key enzyme in the coagulation cascade. By binding to factor Xa, eribaxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism of action makes it an effective anticoagulant .
Vergleich Mit ähnlichen Verbindungen
- Rivaroxaban
- Apixaban
- Betrixaban
- Edoxaban
Comparison: Eribaxaban is unique in its specific binding affinity and selectivity for factor Xa. Compared to other similar compounds, eribaxaban has shown comparable or superior efficacy in inhibiting arterial thrombosis. Its oral bioavailability and pharmacokinetic profile also make it a promising candidate for anticoagulant therapy.
Eigenschaften
Molekularformel |
C24H22ClFN4O4 |
|---|---|
Molekulargewicht |
484.9 g/mol |
IUPAC-Name |
3-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C24H22ClFN4O4/c1-11-8-13(25)9-15-20(11)28-23(34)24(15)19-18(16(29-24)6-7-17(27)31)21(32)30(22(19)33)10-12-2-4-14(26)5-3-12/h2-5,8-9,16,18-19,29H,6-7,10H2,1H3,(H2,27,31)(H,28,34)/t16?,18-,19+,24?/m1/s1 |
InChI-Schlüssel |
JRGUGONXPQSHRF-VETPGCHDSA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1NC(=O)C23[C@H]4[C@@H](C(N3)CCC(=O)N)C(=O)N(C4=O)CC5=CC=C(C=C5)F)Cl |
Kanonische SMILES |
CC1=CC(=CC2=C1NC(=O)C23C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)CC5=CC=C(C=C5)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)

![1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12631523.png)
![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, methyl ester](/img/structure/B12631534.png)
![N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12631539.png)
![1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B12631542.png)

![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide](/img/structure/B12631551.png)

![N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B12631559.png)
![(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)

![[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12631567.png)
